molecular formula C11H18O4 B14429920 Dimethyl (hex-1-en-1-yl)propanedioate CAS No. 81586-82-5

Dimethyl (hex-1-en-1-yl)propanedioate

Cat. No.: B14429920
CAS No.: 81586-82-5
M. Wt: 214.26 g/mol
InChI Key: QKZMGCRCEVXMMM-UHFFFAOYSA-N
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Description

Dimethyl (hex-1-en-1-yl)propanedioate is an organic compound with the molecular formula C10H16O4 It is a derivative of propanedioic acid, where the hydrogen atoms are replaced by dimethyl and hex-1-en-1-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl (hex-1-en-1-yl)propanedioate can be synthesized through a multi-step process involving the esterification of propanedioic acid with methanol, followed by the addition of hex-1-en-1-yl group. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (hex-1-en-1-yl)propanedioate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed in substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Dimethyl (hex-1-en-1-yl)propanedioate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.

    Industry: It is used in the production of specialty chemicals, including fragrances, flavors, and plasticizers.

Mechanism of Action

The mechanism of action of dimethyl (hex-1-en-1-yl)propanedioate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester groups in the compound can undergo hydrolysis to release active intermediates that participate in various biochemical pathways. The hex-1-en-1-yl group may also interact with hydrophobic regions of proteins, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl malonate: A simpler ester of propanedioic acid, used in similar synthetic applications.

    Diethyl malonate: Another ester of propanedioic acid, with ethyl groups instead of methyl groups.

    Dimethyl succinate: An ester of succinic acid, used in organic synthesis and as a solvent.

Uniqueness

Dimethyl (hex-1-en-1-yl)propanedioate is unique due to the presence of the hex-1-en-1-yl group, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions with biological molecules and enhances its utility in various research applications.

Properties

CAS No.

81586-82-5

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

dimethyl 2-hex-1-enylpropanedioate

InChI

InChI=1S/C11H18O4/c1-4-5-6-7-8-9(10(12)14-2)11(13)15-3/h7-9H,4-6H2,1-3H3

InChI Key

QKZMGCRCEVXMMM-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CC(C(=O)OC)C(=O)OC

Origin of Product

United States

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